molecular formula C15H15N9 B2994002 3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile CAS No. 2197901-60-1

3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile

Cat. No.: B2994002
CAS No.: 2197901-60-1
M. Wt: 321.348
InChI Key: GHLJPFFROFEWPD-UHFFFAOYSA-N
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Description

The compound “3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

Triazole compounds have a unique structure that allows them to manifest substituents around a core scaffold in defined three-dimensional (3D) representations . This ability to accept and donate hydrogen bonds makes triazole a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has explored the synthesis of diverse heterocyclic compounds, including N-aminoimidazoles, 3H-pyrroles, [1,2,4]triazolo[1,5-a]pyrazines, or Imidazo[1,2-a]pyrazines through nucleophilic attack mechanisms. These studies have laid the groundwork for understanding the reactivity and functionalization of related compounds, potentially including the specified chemical entity (Legroux et al., 1987).

Applications in Antimicrobial Activity

Some derivatives of related chemical structures have been synthesized for biological evaluation, including antimicrobial activity. For instance, pyridazine derivatives have been designed and tested against microorganisms, showcasing the potential utility of these compounds in developing new antimicrobial agents (Deeb et al., 2004).

Novel Compounds Synthesis

Innovative synthetic pathways have been explored to create new heterocyclic systems, such as pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, highlighting the versatility of related chemical structures in generating biologically relevant compounds (Khashi et al., 2015).

Antimicrobial and Antifungal Derivatives

The synthesis of thienopyrimidine derivatives and their evaluation as antimicrobial agents demonstrate the broader potential of related chemical frameworks in contributing to the development of new therapeutic agents (Bhuiyan et al., 2006).

Properties

IUPAC Name

3-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N9/c1-10-19-20-13-3-4-14(21-24(10)13)23-8-11(9-23)22(2)15-12(7-16)17-5-6-18-15/h3-6,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLJPFFROFEWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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